Product packaging for 2-(Pyridin-2-ylmethoxy)aniline(Cat. No.:CAS No. 105326-62-3)

2-(Pyridin-2-ylmethoxy)aniline

Cat. No.: B008776
CAS No.: 105326-62-3
M. Wt: 200.24 g/mol
InChI Key: HGPUVSWRIMYYPF-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethoxy)aniline is a chemical scaffold of significant interest in medicinal chemistry and oncology research. Although direct data on this specific compound is limited, highly relevant research on its structural analogue, 3-chloro-4-(pyridin-2-ylmethoxy)aniline, demonstrates the potential of this chemotype. Studies have shown that such derivatives exhibit potent antitumor activities, with one compound (7k) demonstrating activity twice that of the established drug Imatinib against various cancer cell lines, including HL-60, K-562, MCF-7, and A498 . Mechanistic studies on related compounds suggest that their primary value lies in targeting BCR-ABL kinase, an enzyme critically involved in cellular proliferation and a validated target for cancer therapy . Molecular docking studies further support that these molecules can effectively interact with the BCR-ABL kinase active site . This makes this compound a valuable building block for researchers developing and synthesizing novel small-molecule inhibitors to study cancer cell pathways, anti-proliferation, anti-migration, and anti-invasion effects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B008776 2-(Pyridin-2-ylmethoxy)aniline CAS No. 105326-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPUVSWRIMYYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Pyridin 2 Ylmethoxy Aniline and Its Analogues

Scale-Up Considerations for Industrial Synthesis of 2-(Pyridin-2-ylmethoxy)aniline

The transition from laboratory-scale synthesis to industrial production of this compound requires a thorough evaluation of the chosen synthetic route to ensure safety, efficiency, and economic viability. The primary methods for synthesizing this class of compounds, the Williamson ether synthesis and the Mitsunobu reaction, both have inherent challenges that must be addressed for successful scale-up.

A common approach for the Williamson ether synthesis would involve the reaction of 2-aminophenol (B121084) with 2-(chloromethyl)pyridine. On an industrial scale, the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is common to deprotonate the phenolic hydroxyl group, thus forming the more nucleophilic alkoxide. numberanalytics.compatsnap.com The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often favored for their ability to solvate the cation and enhance the reaction rate. numberanalytics.compatsnap.com However, the use of these strong bases and high-boiling point solvents can present challenges in terms of handling, safety, and waste disposal on a large scale.

An alternative and often preferred route for analogous compounds, as indicated in patent literature for the synthesis of 4-chloro-3-(pyridin-2-ylmethoxy)aniline, is the Mitsunobu reaction. google.com This reaction would typically involve the coupling of 2-aminophenol with pyridin-2-ylmethanol in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.com A significant advantage of the Mitsunobu reaction is its generally mild reaction conditions. However, a major drawback for industrial applications is the generation of stoichiometric amounts of by-products, namely triphenylphosphine oxide (Ph3P=O) and the corresponding hydrazine (B178648) derivative. scale-up.com These by-products can be difficult to remove from the final product, often requiring extensive purification steps like chromatography, which is undesirable and costly at an industrial scale. scale-up.com

To mitigate the challenges associated with the Mitsunobu reaction on a larger scale, several strategies have been developed. These include the use of polymer-bound reagents or reagents with tailored solubility properties to simplify by-product removal through filtration or extraction. illinois.edu For instance, the use of trimethylphosphine (B1194731) (Me3P) can be advantageous as the resulting trimethylphosphine oxide is water-soluble and can be easily washed away. illinois.edu Furthermore, development in catalytic Mitsunobu reactions aims to reduce the amount of reagents required, thereby minimizing waste generation. acs.org

The following table summarizes key considerations for the two primary synthetic routes when scaling up the production of this compound:

ConsiderationWilliamson Ether SynthesisMitsunobu Reaction
Starting Materials 2-Aminophenol, 2-(Chloromethyl)pyridine2-Aminophenol, Pyridin-2-ylmethanol
Key Reagents Strong base (e.g., NaH, KOtBu)Triphenylphosphine (or other phosphines), Azodicarboxylate (e.g., DEAD, DIAD)
Solvents Polar aprotic (e.g., DMF, DMSO)Anhydrous aprotic (e.g., THF, Dichloromethane)
Key Scale-Up Challenges Handling of strong bases, potential for runaway reactions, management of high-boiling point solvents, potential for N-alkylation side reactions.Generation of stoichiometric by-products (phosphine oxide, hydrazine derivative), difficult purification, hazardous nature of azodicarboxylates.
Potential Solutions Use of weaker, more manageable bases (e.g., carbonates) where applicable, process control systems for temperature management, solvent recycling programs.Use of modified reagents for easier by-product removal (e.g., polymer-bound or water-soluble phosphines), development of catalytic versions of the reaction, crystallization-based purification strategies. acs.org

Derivatization Strategies and Synthetic Transformations of 2 Pyridin 2 Ylmethoxy Aniline

Functionalization at the Aniline (B41778) Nitrogen

The primary amino group on the aniline ring is a key handle for a variety of synthetic transformations, including acylation, alkylation, imine formation, and cyclization reactions.

The nucleophilic aniline nitrogen readily participates in acylation and alkylation reactions. Acylation is a common strategy to introduce amide functionalities, which can alter the electronic properties of the molecule and provide new points for hydrogen bonding.

A notable example is the acylation of 2-(pyridin-2-ylmethoxy)aniline with acryloyl chloride. sci-hub.se This reaction is typically performed in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The reaction is often initiated at a low temperature (0 °C) before being allowed to warm to room temperature to ensure controlled formation of the corresponding acrylamide (B121943) derivative. sci-hub.se This specific transformation is utilized in the synthesis of covalent inhibitors, where the introduced acrylamide group can form a covalent bond with a cysteine residue in a target protein. sci-hub.seresearchgate.net

Alkylation of the aniline nitrogen introduces alkyl groups, which can modulate the steric and electronic environment of the molecule. While direct alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products, specific conditions can be employed to favor N-alkylation. researchgate.net For instance, reactions with alkyl halides in the presence of a suitable base can yield N-alkylated products. researchgate.net

Table 1: Examples of Acylation Reactions

Reactant Reagent Conditions Product Yield Reference
This compound Acryloyl chloride DIPEA, THF, 0 °C to RT N-(2-(pyridin-2-ylmethoxy)phenyl)acrylamide 62% sci-hub.se
3-Chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) derivative Acryloyl chloride DIEA, DCM, 0 °C Corresponding acrylamide product 86% researchgate.net

This table is interactive. Click on the headers to sort.

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. internationaljournalcorner.com This condensation reaction typically occurs under mild acidic or basic conditions and involves the elimination of a water molecule. The resulting C=N double bond of the imine is a versatile functional group in its own right, capable of being reduced to a secondary amine or participating in various cycloaddition reactions.

Schiff bases derived from aniline and pyridine-containing aldehydes are common in coordination chemistry and serve as ligands for various metal ions. fud.edu.ng The formation of an imine from this compound would proceed by reacting it with a carbonyl compound, for example, pyridine-2-carboxaldehyde, to yield the corresponding Schiff base. internationaljournalcorner.com These compounds are of interest due to their structural variability and applications in synthesizing more complex heterocyclic systems. internationaljournalcorner.comfud.edu.ng

Table 2: Potential Schiff Base Formation

Aniline Derivative Carbonyl Reactant Expected Product Type
This compound Benzaldehyde N-(2-(pyridin-2-ylmethoxy)phenyl)-1-phenylmethanimine
This compound Acetone 2-(Pyridin-2-ylmethoxy)-N-(propan-2-ylidene)aniline
This compound Pyridine-2-carboxaldehyde N-((pyridin-2-yl)methyl)-2-(pyridin-2-ylmethoxy)aniline

This table illustrates potential reactions based on established chemical principles.

The amino group of this compound can act as a nucleophile in intramolecular or intermolecular cyclization reactions to form various nitrogen-containing heterocycles. The proximity of the aniline to the pyridylmethoxy group can facilitate unique cyclization pathways.

Research on the related compound 2-(pyridin-2-yl)aniline (B1331140) has demonstrated that the amino group can participate in rhodium-catalyzed cyclization reactions with alkynes. researchgate.net This process involves C-H activation and leads to the formation of complex polycyclic aromatic systems like aza helicenes. researchgate.net Similar reactivity can be anticipated for this compound, where the amino group directs the cyclization. Other cyclization strategies common for anilines, such as the synthesis of oxazoles or indoles from appropriate precursors, could also be applied. evitachem.comresearchgate.net For example, oxidative cyclization with aldehydes can lead to the formation of benzoxazole (B165842) derivatives. researchgate.net

Formation of Schiff Bases and Imines

Modifications of the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, presents a different set of challenges and opportunities for functionalization compared to the aniline ring.

Direct electrophilic aromatic substitution (SEAr) on a pyridine ring is significantly more difficult than on a benzene (B151609) ring. wikipedia.org The nitrogen atom's electronegativity deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration or sulfonation), the pyridine nitrogen becomes protonated, further increasing the deactivation. wikipedia.org

In the context of this compound, the molecule contains two competing rings for electrophilic attack. The aniline ring is strongly activated by the electron-donating amino group (-NH2), which directs substitution to the ortho and para positions. byjus.com Therefore, electrophilic substitution reactions such as halogenation, nitration, or sulfonation will overwhelmingly occur on the aniline ring, not the pyridine ring. byjus.com

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines because the basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. libretexts.org

To achieve substitution on the pyridine ring, a common strategy is to first perform an N-oxidation of the pyridine nitrogen. wikipedia.org The resulting pyridine-N-oxide is significantly more reactive towards electrophilic substitution than pyridine itself, and it directs substitution to the C4 (para) position. Following the substitution reaction, the N-oxide can be reduced back to the pyridine. wikipedia.org This multi-step process would be the most viable route for the selective functionalization of the pyridine moiety in this compound via electrophilic substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyridin-2-ylmethoxy)aniline, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-aminophenol and 2-(bromomethyl)pyridine under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Optimization includes adjusting stoichiometry (1:1.2 molar ratio of phenol to pyridine derivative) and using catalysts like K₂CO₃ to enhance yields . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>95%) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H^1\text{H}-NMR confirms aromatic proton environments (δ 6.8–7.5 ppm for aniline; δ 8.2–8.6 ppm for pyridine) .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to validate bond lengths and angles, particularly the pyridylmethoxy linkage .
  • Mass spectrometry : ESI-MS verifies molecular weight (calculated: 216.25 g/mol; observed: [M+H]⁺ at 217.25) .

Q. What are the key reactivity patterns of this compound in organic transformations?

  • Methodological Answer : The compound undergoes:

  • Electrophilic substitution : Nitration at the aniline para-position (H₂SO₄/HNO₃, 0–5°C) due to amine activation .
  • Coordination chemistry : Pyridine nitrogen acts as a ligand for transition metals (e.g., Hg²⁺, Cu²⁺), enabling sensor design .
  • Cross-coupling : Suzuki-Miyaura reactions using the pyridyl group as a directing moiety .

Advanced Research Questions

Q. How can this compound be applied in designing fluorescence-based sensors for heavy metal detection?

  • Methodological Answer : The pyridine and methoxy groups form chelation sites for metals like Hg²⁺. Example workflow:

Sensor design : Functionalize with a fluorophore (e.g., BODIPY) to create a PET (photoinduced electron transfer) system .

Solvent optimization : Use CH₃CN/H₂O (1:1) to balance solubility and fluorescence efficiency .

Detection limits : Achieve nM-level sensitivity via titration assays (e.g., LOD = 1.81 × 10⁻⁷ M for Hg²⁺) .

Selectivity testing : Screen against competing ions (e.g., Zn²⁺, Pb²⁺) using UV-Vis/fluorescence spectroscopy .

Q. What strategies resolve contradictions in spectroscopic data during mechanistic studies of this compound reactions?

  • Methodological Answer : Address discrepancies via:

  • Multi-technique validation : Correlate NMR, IR, and HPLC data to confirm intermediate formation .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict reaction pathways and transition states .
  • Isotopic labeling : Use 15N^{15}\text{N}-aniline derivatives to track nitrogen participation in coordination complexes .

Q. How does the pyridylmethoxy group influence the compound’s performance in polymer synthesis or material science?

  • Methodological Answer : The group enhances:

  • Conductivity : Incorporate into polyaniline derivatives for redox-active materials .
  • Adhesion : Functionalize surfaces via pyridine-metal interactions (e.g., Au nanoparticles) .
  • Thermal stability : TGA/DSC analyses show improved decomposition temperatures (>300°C) compared to unsubstituted anilines .

Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility?

  • Methodological Answer : Critical factors include:

  • Purification consistency : Standardize column chromatography gradients or crystallization solvents .
  • Batch-to-batch analysis : Implement QC protocols (HPLC purity >98%; residual solvent limits <0.1%) .
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyridin-2-ylmethoxy)aniline
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